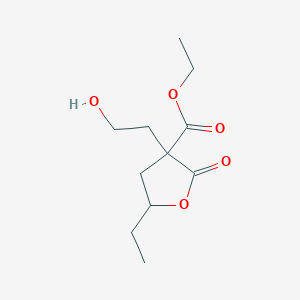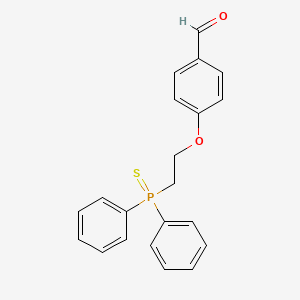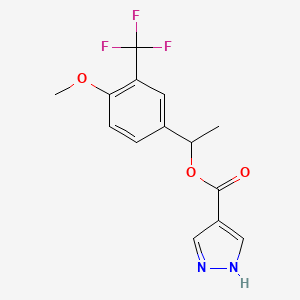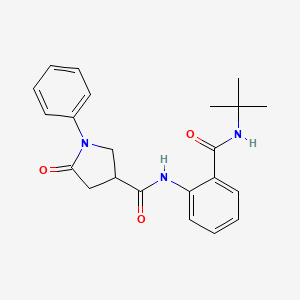
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an ester group, and a hydroxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including esterification, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学的研究の応用
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions.
類似化合物との比較
Similar Compounds
- Ethyl 5-ethyl-3-(2-hydroxyethyl)-4-methylthiazolium bromide
- Ethyl 3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate
Uniqueness
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is unique due to its combination of functional groups and ring structure. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
特性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-3-8-7-11(5-6-12,10(14)16-8)9(13)15-4-2/h8,12H,3-7H2,1-2H3 |
InChIキー |
SOQASSLTEFMFEQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C(=O)O1)(CCO)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)






![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)

![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
